3-(3-メチル-3H-ジアジリン-3-イル)プロパン酸

概要

説明

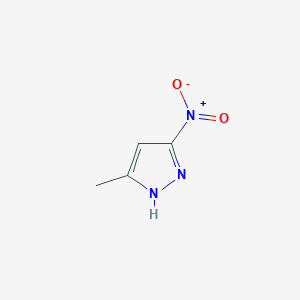

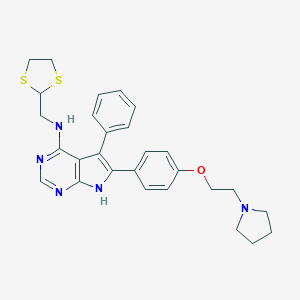

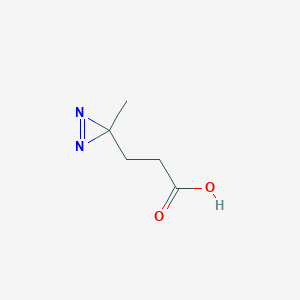

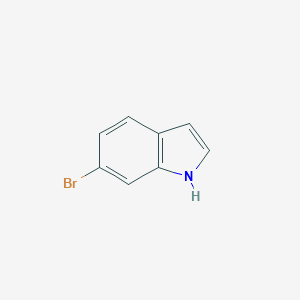

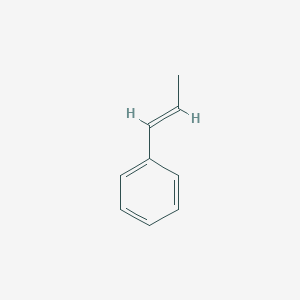

3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a chemical compound with the molecular formula C5H8N2O2 . It is commonly used in biochemical research as a photo-crosslinking agent . This compound belongs to the class of diazirine-containing compounds, which can be activated by UV light to form highly reactive carbene intermediates .

Molecular Structure Analysis

The molecular structure of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid consists of a three-membered diazirine ring attached to a propionic acid moiety . The diazirine ring contains a nitrogen-nitrogen double bond and a methyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis

The thermolysis of diazirines, including 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, involves ring opening to a ‘complex’ followed either by nitrogen loss or by isomerization to a diazo compound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 128.13 g/mol . It is a liquid at room temperature and has a melting point of 8-10°C . The compound has a topological polar surface area of 62 Ų and a complexity of 158 .科学的研究の応用

生化学研究における光架橋剤

3-(3-メチル-3H-ジアジリン-3-イル)プロパン酸: は、ジアジリン基により、光架橋剤として広く使用されています 。紫外線にさらされると、隣接する分子構造と共有結合を形成できる、非常に反応性の高いカルベンを生成します。この特性は、タンパク質間相互作用、タンパク質-DNA相互作用、および生体高分子複合体の構造を研究する際に特に役立ちます。

がん研究における蛍光物質

この化合物は、がん研究において蛍光物質として使用されてきました 。ヒトSIRT1などの特定の酵素の活性部位に結合し、その活性を阻害することができます。この阻害は、プログラムされた細胞死につながる可能性があり、がん治療における治療介入の経路を提供します。

タンパク質標的の固定化

3-(3-メチル-3H-ジアジリン-3-イル)プロパン酸のジアジリン基は、紫外線で活性化してタンパク質残基と共有結合を形成することができます 。この機能は、さまざまなアッセイや診断アプリケーションに不可欠な、タンパク質標的の表面への固定化に使用されます。

糖の架橋および光活性化架橋

この化合物は、光活性化によって糖や他の分子を架橋するためにも使用されます 。このアプリケーションは、糖複合体の構造と機能を理解することが重要な、糖生物学の分野で重要です。

生物学的標的の共有修飾

リガンドまたはファーマコフォアに付着すると、3-(3-メチル-3H-ジアジリン-3-イル)プロパン酸は、紫外線誘起による生物学的標的の共有修飾を可能にします 。これは、薬物と標的との間の安定な相互作用が効力のために必要とされる、創薬および開発において特に役立ちます。

タンパク質-リガンド相互作用の研究

紫外線照射による反応性のために、この化合物はタンパク質-リガンド相互作用の研究に使用されます 。これは、合理的な創薬に不可欠な、結合部位の特定とリガンド結合の動態の理解に役立ちます。

核酸の修飾

この化合物は、光活性化によって共有結合を形成する能力により、核酸を修飾するための貴重なツールになります 。このアプリケーションは、正確な修飾が必要とされる遺伝子工学および分子生物学研究において重要です。

光応答性ポリマーの合成

3-(3-メチル-3H-ジアジリン-3-イル)プロパン酸: は、光応答性ポリマーの合成に使用されます 。これらのポリマーは、光に応答してその特性を変更することができ、スマートマテリアルやナノテクノロジーにおける潜在的な用途につながります。

作用機序

Target of Action

3-(3-Methyl-3H-diazirin-3-yl)propanoic acid is a chemical compound that is commonly used in biochemical research as a photo-crosslinking agent . It is used in crosslinking sugars and photoactivatable crosslinking .

Mode of Action

The compound works by forming highly reactive carbene intermediates when activated by UV light . These intermediates can then form covalent bonds with nearby molecules, allowing the compound to bind to its targets .

Biochemical Pathways

The exact biochemical pathways affected by 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid can vary depending on the specific targets it binds to. It has been shown to bind to the active site of human sirt1 and inhibit its activity, which leads to cell death by deacylating histone h3 .

Result of Action

The primary result of the action of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid is the formation of covalent bonds with its targets, which can lead to changes in their function. For example, when it binds to the active site of human SIRT1, it inhibits its activity, leading to cell death .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

生化学分析

Biochemical Properties

3-(3-Methyl-3H-diazirin-3-yl)propanoic acid plays a crucial role in biochemical reactions due to its ability to form covalent bonds with biomolecules upon UV activation. It interacts with various enzymes, proteins, and other biomolecules, including cyclic AMP-dependent protein kinase, protein kinase C, and cAMP response element-binding protein . These interactions are essential for studying the dynamics of protein complexes and mapping binding sites of ligands on proteins .

Cellular Effects

The effects of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid on cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to interact with GABA A, NMDA, and serotonin receptors, impacting neuronal signaling pathways . Additionally, it can affect the activity of intracellular proteins, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid exerts its effects through various mechanisms. Upon UV activation, it generates reactive carbene intermediates that can covalently modify amino acid residues in proteins, such as lysine, arginine, and histidine . This modification can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein-protein interactions . The compound’s ability to bind to multiple receptors and proteins highlights its broad impact on biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the thermal decomposition of diazirines, including 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid, involves ring opening and nitrogen loss . These processes can affect the compound’s reactivity and efficacy in biochemical experiments.

Dosage Effects in Animal Models

The effects of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound can effectively modulate protein interactions and cellular functions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for optimizing its use in research and minimizing potential side effects.

Metabolic Pathways

3-(3-Methyl-3H-diazirin-3-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s ability to generate reactive intermediates upon UV activation allows it to participate in metabolic flux and alter metabolite levels . These interactions are essential for studying metabolic processes and identifying potential targets for therapeutic interventions.

Transport and Distribution

The transport and distribution of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function in biochemical experiments. Understanding its transport mechanisms is essential for optimizing its use in research and ensuring accurate results.

Subcellular Localization

The subcellular localization of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for studying the compound’s effects on cellular processes and identifying potential therapeutic targets.

特性

IUPAC Name |

3-(3-methyldiazirin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-5(6-7-5)3-2-4(8)9/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOGRJSLWCABBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283434 | |

| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25055-86-1 | |

| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25055-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary products of 3-(3-methyldiazirin-3-yl)propanoic acid thermolysis?

A1: The thermolysis of 3-(3-methyldiazirin-3-yl)propanoic acid primarily yields alkenes derived from the corresponding carbene, MeCH2CH2CO2H. This indicates that the reaction proceeds through a carbene intermediate. Interestingly, a small percentage (around 5%) of γ-valerolactone is also formed, suggesting a competing reaction pathway involving the carboxylic acid functionality. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)